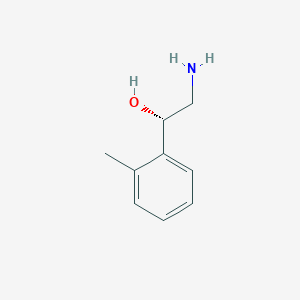

(1S)-2-Amino-1-(2-methylphenyl)ethan-1-ol

Description

(1S)-2-Amino-1-(2-methylphenyl)ethan-1-ol is a chiral amino alcohol with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol. Its stereochemistry is defined by the (1S) configuration, as indicated by its SMILES notation: NC[C@@H](C1=CC=CC=C1C)O . The compound features a 2-methylphenyl substituent attached to the chiral carbon of the ethanol backbone, along with a primary amine group.

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

(1S)-2-amino-1-(2-methylphenyl)ethanol |

InChI |

InChI=1S/C9H13NO/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5,9,11H,6,10H2,1H3/t9-/m1/s1 |

InChI Key |

CZDCJURGLKNBIV-SECBINFHSA-N |

Isomeric SMILES |

CC1=CC=CC=C1[C@@H](CN)O |

Canonical SMILES |

CC1=CC=CC=C1C(CN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-Amino-1-(2-methylphenyl)ethan-1-ol typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. Common reagents used in these reactions include sodium borohydride or lithium aluminum hydride for reduction, and ammonia or primary amines for reductive amination. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of (1S)-2-Amino-1-(2-methylphenyl)ethan-1-ol may involve catalytic hydrogenation processes or enzymatic methods to achieve high enantioselectivity. These methods are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-Amino-1-(2-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine or alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

(1S)-2-Amino-1-(2-methylphenyl)ethan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of (1S)-2-Amino-1-(2-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

2-Amino-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-ol

- Structure : This compound, a metabolite of the cardiovascular drug nebivolol, contains a 6-fluoro-3,4-dihydrobenzopyran ring instead of the 2-methylphenyl group. The benzopyran moiety introduces rigidity and aromaticity, while the fluorine atom enhances electronegativity .

- Toxicity : Evaluated via in silico models, suggesting lower acute toxicity compared to parent drugs, though direct comparison to the target compound is unavailable .

(S)-2-Amino-1,1-diphenylpropan-1-ol

(1S)-2-Amino-1-(naphthalen-1-yl)ethan-1-ol

1,2-Diphenyl-1-((1S,2S)-2-phenylcyclopropyl)ethan-1-ol

- Structure : Incorporates a strained cyclopropane ring and additional phenyl groups. The cyclopropane introduces torsional strain, altering electronic properties and reactivity compared to the unstrained methylphenyl group in the target compound .

- Synthesis: Prepared via sodium borohydride reduction in methanol, highlighting differences in synthetic accessibility .

2-(2-Methoxyethoxy)ethanol

- Structure : An ether derivative lacking the amine group but featuring a methoxyethoxy chain . The absence of an amine reduces hydrogen-bonding capacity, impacting solubility and biological activity .

Key Comparative Insights

Structural and Electronic Effects

- Aromatic Substituents : The 2-methylphenyl group in the target compound balances lipophilicity and steric effects, whereas bulkier groups (e.g., naphthalene) or electronegative substituents (e.g., fluorine) alter receptor affinity and metabolic pathways .

- Chirality : The (1S) configuration is critical for enantioselective interactions, as seen in the distinct properties of (1R)- and (1S)-enantiomers .

Biological Activity

(1S)-2-Amino-1-(2-methylphenyl)ethan-1-ol, also known as 2-amino-2-(2-methylphenyl)ethanol, is a chiral compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

- Molecular Formula : C9H13NO

- Molecular Weight : 167.21 g/mol

- Chirality : The presence of a chiral center contributes to its distinct biological effects.

- Melting Point : 245 to 248 °C, indicating thermal stability.

Research indicates that (1S)-2-amino-1-(2-methylphenyl)ethan-1-ol interacts with various neurotransmitter systems, suggesting potential applications in treating neurological disorders. Its mechanism likely involves:

- Binding to Receptors : The compound may bind to specific receptors or enzymes, modulating their activity and influencing biological pathways.

- Neurotransmitter Modulation : Preliminary studies suggest it may affect serotonin and dopamine pathways, which are crucial in mood regulation and cognitive function.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of (1S)-2-amino-1-(2-methylphenyl)ethan-1-ol. It has shown effectiveness against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Staphylococcus aureus | 0.0039 mg/mL |

These findings suggest its potential as an antibacterial agent, particularly against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of (1S)-2-amino-1-(2-methylphenyl)ethan-1-ol:

- Neurological Disorders : A study indicated that the compound could enhance cognitive function in animal models by modulating neurotransmitter levels .

- Antimicrobial Efficacy : In a comparative study of various amino alcohols, (1S)-2-amino-1-(2-methylphenyl)ethan-1-ol exhibited superior antibacterial activity against E. coli and S. aureus, reinforcing its potential as a therapeutic agent .

- Inflammatory Response Modulation : Research demonstrated that the compound reduced inflammation markers in cell cultures treated with lipopolysaccharides (LPS), suggesting a mechanism for its anti-inflammatory effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1S)-2-Amino-1-(2-methylphenyl)ethan-1-ol in laboratory settings?

- Methodological Answer :

- Reductive Amination : React 2-methylphenylacetylene with ammonia under hydrogenation conditions using catalysts like Pd/C or Raney Ni to yield the amine intermediate, followed by hydroxylation .

- Chiral Resolution : Use enzymatic or chemical resolution of racemic mixtures. For example, lipase-mediated kinetic resolution of esters can achieve high enantiomeric excess (e.g., >95% ee) .

- Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize temperature (e.g., 25–60°C) and solvent polarity (e.g., ethanol, tetrahydrofuran) to enhance yield and purity .

Q. How can the chiral purity of (1S)-2-Amino-1-(2-methylphenyl)ethan-1-ol be characterized?

- Methodological Answer :

- Chiral HPLC : Utilize a Chiralpak® IA column with a mobile phase of hexane:isopropanol (80:20) to separate enantiomers. Retention times and peak areas quantify enantiomeric excess .

- Polarimetry : Measure optical rotation at 589 nm (sodium D-line) and compare with literature values for (1S)-configured analogs (e.g., +15° to +25° in ethanol) .

- NMR with Chiral Shift Reagents : Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces distinct splitting patterns for enantiomers in NMR .

Q. What are the solubility and stability properties of (1S)-2-Amino-1-(2-methylphenyl)ethan-1-ol under experimental conditions?

- Methodological Answer :

- Solubility : Moderately soluble in polar solvents (e.g., 50 mg/mL in water at 25°C) and highly soluble in ethanol (200 mg/mL) or dichloromethane. Use the shake-flask method to determine exact values .

- Stability : Stable at pH 6–8 (24-hour degradation <5% at 25°C). Degrades under strong acidic/basic conditions (e.g., 50% degradation at pH 2 or 12 in 6 hours). Store at 4°C in inert atmospheres .

Q. How can the biological activity of (1S)-2-Amino-1-(2-methylphenyl)ethan-1-ol be preliminarily assessed?

- Methodological Answer :

- In Vitro Assays : Test receptor binding affinity (e.g., dopamine or serotonin receptors) via competitive radioligand binding assays. IC values <10 µM indicate significant activity .

- Antimicrobial Screening : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report minimum inhibitory concentrations (MICs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of (1S)-2-Amino-1-(2-methylphenyl)ethan-1-ol?

- Methodological Answer :

- Substitution Patterns : Synthesize analogs with halogen (F, Cl), methoxy, or nitro groups at the phenyl ring. Compare bioactivity trends (e.g., electron-withdrawing groups enhance receptor binding) .

- Amino Group Modifications : Replace the amino group with methylamino or acetylated variants. Use molecular docking (e.g., AutoDock Vina) to predict binding modes to biological targets .

Q. What methodologies resolve contradictions in reported stability data for (1S)-2-Amino-1-(2-methylphenyl)ethan-1-ol under varying conditions?

- Methodological Answer :

- Controlled Stability Studies : Expose the compound to UV light, humidity (40–80% RH), and temperatures (4°C, 25°C, 40°C) for 1–30 days. Analyze degradation products via LC-MS .

- Statistical Analysis : Apply multivariate regression to identify dominant degradation factors (e.g., pH > temperature > light) and derive predictive models .

Q. What advanced analytical techniques are suitable for quantifying enantiomeric excess in (1S)-2-Amino-1-(2-methylphenyl)ethan-1-ol?

- Methodological Answer :

- Chiral Gas Chromatography (GC) : Use a Cyclosil-B column with helium carrier gas. Calibrate with racemic and enantiopure standards .

- Capillary Electrophoresis (CE) : Employ sulfated β-cyclodextrin as a chiral selector. Optimize buffer pH (8.5–9.5) and voltage (20–30 kV) for resolution .

Q. How can computational modeling predict the interaction of (1S)-2-Amino-1-(2-methylphenyl)ethan-1-ol with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding to dopamine D2 receptors using GROMACS. Analyze hydrogen bonds and hydrophobic interactions over 100-ns trajectories .

- QSAR Models : Train models with descriptors like logP, polar surface area, and HOMO/LUMO energies. Validate with experimental IC data .

Q. What are the environmental impact assessment protocols for (1S)-2-Amino-1-(2-methylphenyl)ethan-1-ol in research settings?

- Methodological Answer :

- Biodegradation Tests : Follow OECD 301F (manometric respirometry) to measure % mineralization over 28 days .

- Ecotoxicology : Perform Daphnia magna acute toxicity tests (48-hour LC) and algal growth inhibition assays (72-hour EC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.